2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate
CAS No.: 931259-23-3
Cat. No.: VC5917179
Molecular Formula: C15H13N3O5
Molecular Weight: 315.285
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931259-23-3 |
|---|---|
| Molecular Formula | C15H13N3O5 |
| Molecular Weight | 315.285 |
| IUPAC Name | [2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate |
| Standard InChI | InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19) |
| Standard InChI Key | TXYKSSFKGGQKQR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate consists of two aromatic rings connected via an oxoethyl bridge. The 3-nitrophenyl group at the N-terminus introduces electron-withdrawing characteristics, while the 4-aminobenzoate moiety provides nucleophilic potential due to the free amine group. The IUPAC name, [2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₅ | |
| Molecular Weight | 315.28 g/mol | |
| CAS Number | 931259-23-3 | |
| Purity | ≥95% (industrial grade) | |
| Hazard Statements | H315, H319, H335 |
Spectroscopic and Thermal Characteristics
While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, the compound’s stability under recommended storage conditions (room temperature, inert atmosphere) is noted . Its decomposition products include carbon oxides and nitrogen oxides, suggesting thermal lability above 200°C .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through ring-closure reactions of intermediates such as 2-(4-halogen-3-nitrophenyl)-2-oxoethyl 2-aminobenzoate. As outlined in US Patent US20100022587A1, polyphosphoric acid or high-boiling solvents like N-methylpyrrolidone facilitate cyclization at 50–200°C . Subsequent functionalization steps involve:
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N-acylation with benzoyl chloride under basic conditions.
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Demethylation using hydrogen bromide to yield bioactive quinolone derivatives .
Industrial Production
Manufacturers like AK Scientific, Inc. and MolCore BioPharmatech produce the compound at ≥95% purity, adhering to ISO-certified processes . Key steps include:
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Purification: Column chromatography or recrystallization to remove byproducts.
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Quality Control: HPLC and mass spectrometry to verify structural integrity .
Applications and Uses
Pharmaceutical Intermediates
The compound serves as a precursor to 2-phenyl-3-hydroxyquinoline-4(1H)-one derivatives, which exhibit antitumor and immunomodulatory activities . For example, derivatives synthesized via hydrogenation and ring closure (Scheme 6 in the patent) show efficacy in suppressing pathological immune responses in autoimmune diseases .
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, but the compound’s low volatility and water solubility suggest minimal environmental mobility . Disposal via incineration is recommended to prevent soil contamination .
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